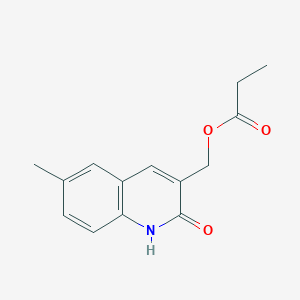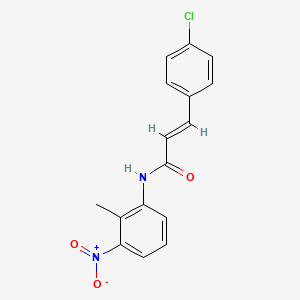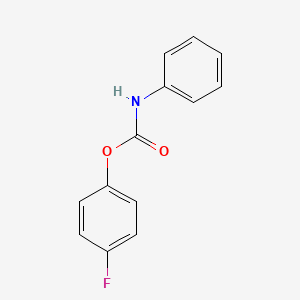![molecular formula C19H21N5O2 B5749910 N-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-4-morpholinamine](/img/structure/B5749910.png)
N-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-4-morpholinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-4-morpholinamine, commonly known as BTA-EG6, is a fluorescent probe that is used in biochemical and physiological research. This compound is a member of the benzotriazole family, which is known for its ability to absorb light in the ultraviolet region and fluoresce in the visible region. BTA-EG6 is a synthetic compound that is produced through a multi-step synthesis process.
Wirkmechanismus
BTA-EG6 works by reacting with ROS and other free radicals to form a fluorescent product. The fluorescence intensity of this product is directly proportional to the concentration of ROS in the system. BTA-EG6 has been shown to be highly specific for ROS and does not react with other molecules in the system.
Biochemical and Physiological Effects
BTA-EG6 has been shown to have minimal toxicity and does not affect cellular function or viability. This compound has been used to study the effects of ROS on various cellular processes, including apoptosis, autophagy, and DNA damage. BTA-EG6 has also been used to study the effects of antioxidants on ROS-mediated cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using BTA-EG6 as a fluorescent probe is its high sensitivity and selectivity for ROS. This compound is also easy to use and does not require specialized equipment. However, the limitations of using BTA-EG6 include its high cost and the need for specialized knowledge and expertise in its synthesis and use.
Zukünftige Richtungen
There are several future directions for the use of BTA-EG6 in scientific research. One potential application is in the development of new therapies for diseases that are associated with ROS-mediated cellular damage. BTA-EG6 could also be used to study the effects of environmental toxins and pollutants on cellular function and viability. Additionally, the use of BTA-EG6 in combination with other fluorescent probes could provide new insights into the complex interactions between ROS and other molecules in biological systems.
Conclusion
BTA-EG6 is a valuable tool for scientific research that provides a highly sensitive and selective method for the detection of ROS and other free radicals. This compound has been used to study the role of ROS in various physiological and pathological processes and has minimal toxicity and does not affect cellular function or viability. While there are limitations to the use of BTA-EG6, its potential applications in the development of new therapies and the study of environmental toxins make it an important area of research for the future.
Synthesemethoden
The synthesis of BTA-EG6 involves several steps, including the formation of the benzotriazole ring, the introduction of the morpholine group, and the attachment of the methoxybenzylidene group. The final product is obtained through a coupling reaction between the benzotriazole-morpholine intermediate and the methoxybenzylidene derivative. The synthesis of BTA-EG6 is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
BTA-EG6 is widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) and other free radicals. This compound has been shown to be highly sensitive and selective for the detection of ROS in biological systems. BTA-EG6 has been used to study the role of ROS in various physiological and pathological processes, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
(E)-1-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-N-morpholin-4-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-25-19-7-6-15(13-20-23-8-10-26-11-9-23)12-16(19)14-24-18-5-3-2-4-17(18)21-22-24/h2-7,12-13H,8-11,14H2,1H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVSAPRQPFDFIN-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCOCC2)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2CCOCC2)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-{[(1-ethylpropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5749839.png)
![N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5749854.png)


![N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5749870.png)
![3-(2-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5749875.png)

![4-[3-(2-methylphenyl)acryloyl]morpholine](/img/structure/B5749884.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5749904.png)
![2-[3-(2-furyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5749918.png)
